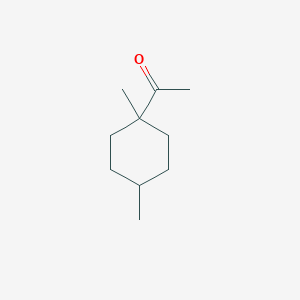

1-(1,4-Dimethylcyclohexyl)ethanone

Description

Properties

CAS No. |

152468-75-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(1,4-dimethylcyclohexyl)ethanone |

InChI |

InChI=1S/C10H18O/c1-8-4-6-10(3,7-5-8)9(2)11/h8H,4-7H2,1-3H3 |

InChI Key |

WYZQFSCFZQBHMM-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)(C)C(=O)C |

Canonical SMILES |

CC1CCC(CC1)(C)C(=O)C |

Synonyms |

Ethanone, 1-(1,4-dimethylcyclohexyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with 1-(1,4-Dimethylcyclohexyl)ethanone, differing in substituents, ring saturation, or functional group placement:

Physicochemical and Reactivity Comparisons

Boiling Points and Solubility :

- 1-(1,4-Dimethylcyclohexyl)ethanone: Limited experimental data, but predicted to have moderate solubility in organic solvents (e.g., ethanol, acetone) due to its nonpolar cyclohexyl backbone.

- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone: Higher molecular weight and aromaticity likely increase boiling point (>200°C) and reduce water solubility compared to cyclohexane-based analogs .

- 4-Acetyl-1,4-dimethyl-1-cyclohexene : The unsaturated cyclohexene ring may lower boiling point slightly due to reduced symmetry, while increasing reactivity in Diels-Alder reactions .

Toxicity and Handling Considerations

- 1-(1,4-Dimethylcyclohexyl)ethanone: No specific toxicity data available, but general precautions for ketones (e.g., eye/skin irritation) apply.

- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone: Classified as hazardous upon inhalation or ingestion, requiring stringent ventilation and PPE .

Industrial and Academic Use Cases

- Pharmaceutical Intermediates: Cyclohexane-based ethanones are explored as intermediates in antipsychotic drug synthesis (e.g., S 16924 analogs ).

- Materials Science: Unsaturated analogs (e.g., cyclohexene derivatives) serve as monomers in polymer chemistry due to their reactivity .

Gaps in Knowledge

- Thermodynamic Data: Experimental boiling/melting points and partition coefficients (logP) for 1-(1,4-Dimethylcyclohexyl)ethanone remain unverified.

- Biological Activity: No studies directly link this compound to specific pharmacological or toxicological endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.